molecular formula C10H10N2O4 B595375 2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 170865-87-9

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No.: B595375
CAS No.: 170865-87-9
M. Wt: 222.2
InChI Key: LBGSTFDBDFLFBL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one: is a heterocyclic compound that features a unique oxazinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzoyl chloride with 2,2-dimethyl-1,3-propanediol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,2-Dimethyl-6-amino-2H-benzo[e][1,3]oxazin-4(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-6-amino-2H-benzo[e][1,3]oxazin-4(3H)-one: A reduced derivative with different biological properties.

    2,2-Dimethyl-6-chloro-2H-benzo[e][1,3]oxazin-4(3H)-one:

    2,2-Dimethyl-6-methyl-2H-benzo[e][1,3]oxazin-4(3H)-one: Another substituted derivative with unique chemical properties.

Uniqueness

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its nitro group, which imparts distinct reactivity and biological activity. The presence of the nitro group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS Number: 170865-87-9) is a heterocyclic compound characterized by its unique oxazinone ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC10H10N2O4
Molecular Weight222.197 g/mol
Density1.306 g/cm³
Boiling Point470.884 °C at 760 mmHg
Flash Point238.582 °C
LogP2.305

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates capable of interacting with various cellular components. These interactions may lead to inhibition of specific enzymes or disruption of cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on serine proteases and other enzymes implicated in disease processes such as cancer and inflammation . For example, studies have shown that related benzoxazinones can inhibit human leukocyte elastase, an enzyme involved in tissue degeneration .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The nitro group is believed to play a crucial role in enhancing the cytotoxicity of the compound.

Case Studies

Several case studies have highlighted the biological activities of similar compounds within the oxazinone class:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoxazinones exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is critical for developing safer anticancer therapies.
  • Antimicrobial Evaluation : Research conducted on related oxazinones demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Properties

IUPAC Name

2,2-dimethyl-6-nitro-3H-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGSTFDBDFLFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743228
Record name 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170865-87-9
Record name 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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